4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The hydroxyphenyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The hydroxyphenyl group can be further oxidized to produce quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be used to study enzyme interactions and protein binding. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound can be utilized in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: This compound is structurally similar but lacks the pyrrolidine ring.
4-Hydroxyphenylglycine: Another related compound, used in the synthesis of antibiotics like vancomycin.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJNIKGVWOYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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